Mallotophenone

描述

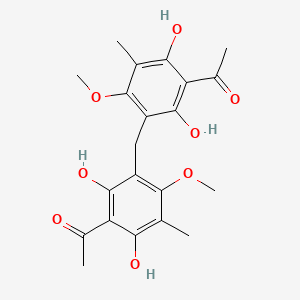

Structure

2D Structure

3D Structure

属性

CAS 编号 |

98569-63-2 |

|---|---|

分子式 |

C21H24O8 |

分子量 |

404.4 g/mol |

IUPAC 名称 |

1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C21H24O8/c1-8-16(24)14(10(3)22)18(26)12(20(8)28-5)7-13-19(27)15(11(4)23)17(25)9(2)21(13)29-6/h24-27H,7H2,1-6H3 |

InChI 键 |

JXSPGOIAWPYMGS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O |

规范 SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O |

其他CAS编号 |

98569-63-2 |

产品来源 |

United States |

Origin, Isolation, and Phytochemical Context of Mallotophenone

Botanical Sources and Ethnobotanical Relevance in Natural Product Discovery

Mallotophenone is a dimeric phloroglucinol (B13840) first identified and isolated from Mallotus oppositifolius (Geiseler) Müll.Arg., a plant species belonging to the Euphorbiaceae family. knowledgezone.co.inwikipedia.orgnih.gov This plant is a shrub found in the tropical forests and savannas of Africa and Madagascar. thieme-connect.comwikipedia.org The primary isolation of this compound was reported from an ethanol (B145695) extract of the leaves and inflorescence of M. oppositifolius gathered in Madagascar. knowledgezone.co.inwikipedia.orgwikipedia.orgnih.gov

The discovery of this compound is rooted in the ethnobotanical significance of its source plant. Mallotus oppositifolius has a long history of use in traditional African medicine to treat a variety of ailments, including infections, malaria, and intestinal worms. thieme-connect.com Different parts of the plant are believed to possess anti-inflammatory, antioxidant, antidiarrheal, antibacterial, and antifungal properties. thieme-connect.comresearchgate.net In Nigeria, it is used to treat conditions like hemorrhoids, while in Ghana, traditional uses include treatment for waist pain and paralysis. ajol.infonih.gov This extensive traditional use has prompted scientific investigation into the plant's phytochemical constituents to identify the bioactive compounds responsible for its medicinal effects. researchgate.netwisdomlib.org Phytochemical screenings of M. oppositifolius have revealed the presence of numerous classes of compounds, including alkaloids, flavonoids, tannins, saponins, and glycosides, which contribute to its therapeutic profile. wisdomlib.orghilarispublisher.comresearchgate.netresearchgate.net

Following its initial discovery in Mallotus oppositifolius, this compound has also been identified in other species within the same genus. The genus Mallotus is large, comprising approximately 150 species of trees and shrubs, many of which are utilized in traditional medicine systems. nih.govresearchgate.netvjs.ac.vn The presence of this compound has been confirmed in Mallotus japonicus and Mallotus philippinensis, indicating that this compound may be a characteristic phytochemical marker for this genus. knowledgezone.co.inwikipedia.orgnih.govnih.govwikipedia.org The identification of this compound across different Mallotus species underscores the chemotaxonomic relationship within the genus and highlights these plants as a valuable source for this particular class of phloroglucinols. nih.gov

Table 1: Botanical Sources of this compound

| Species | Family | Common Location |

|---|---|---|

| Mallotus oppositifolius | Euphorbiaceae | Africa, Madagascar thieme-connect.comwikipedia.org |

| Mallotus japonicus | Euphorbiaceae | China, Japan, Korea knowledgezone.co.inwikipedia.org |

Advanced Methodologies for Isolation and Purification in Research

The isolation and purification of this compound from its natural sources rely on a combination of modern phytochemical techniques designed to separate and identify specific bioactive compounds from complex plant extracts.

Bioassay-guided fractionation is a key strategy employed to isolate active compounds like this compound. knowledgezone.co.inwikipedia.org This approach involves a systematic process of separating a crude plant extract into various fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of this compound, a crude ethanol extract of the leaves and inflorescence of M. oppositifolius was found to exhibit strong antiproliferative activity against the A2780 human ovarian cancer cell line and antiplasmodial activity against Plasmodium falciparum, the parasite that causes malaria. nih.govacs.orgnih.gov This initial bioactivity guided the subsequent fractionation process. The crude extract was systematically separated, and the resulting fractions were tested to pinpoint which ones retained the biological activity. This process led researchers to the isolation of this compound along with other related bioactive dimeric phloroglucinols, such as mallotojaponins B and C. knowledgezone.co.innih.govacs.orgnih.gov

Table 2: Bioassay-Guided Fractionation of Mallotus oppositifolius

| Fractionation Step | Bioassay | Result |

|---|---|---|

| Crude Ethanol Extract | Antiproliferative (A2780 cells), Antiplasmodial (P. falciparum) | Active nih.govacs.org |

| Hexanes Fraction | Antiproliferative (A2780 cells) | Active, IC₅₀ 6.7 µg/mL nih.gov |

| Sephadex LH-20 Fractions | Antiproliferative (A2780 cells) | Two active fractions identified nih.gov |

Chromatography is a fundamental technique for the purification of natural products. nih.govjournalagent.com The principle of chromatography relies on the differential distribution of compounds between a stationary phase and a mobile phase. nih.gov In the purification of this compound, a series of chromatographic methods were employed.

Following initial fractionation, the active fractions were subjected to column chromatography. nih.gov Specifically, size-exclusion chromatography using a Sephadex LH-20 column was utilized. nih.gov This technique separates molecules based on their size. Further purification was achieved through high-performance liquid chromatography (HPLC) and silica (B1680970) gel column chromatography, which separate compounds based on their polarity and affinity for the stationary phase. nih.govnih.govjournalagent.com

Table 3: Chromatographic Techniques in this compound Purification

| Technique | Principle of Separation | Role in Purification |

|---|---|---|

| Size-Exclusion Chromatography (Sephadex LH-20) | Molecular size journalagent.com | Fractionation of the hexane (B92381) extract to yield semi-pure active fractions. nih.gov |

| Silica Gel Column Chromatography | Adsorption/Polarity creative-proteomics.com | Further separation of active fractions to isolate individual compounds. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partitioning/Polarity journalagent.com | Final purification step to obtain highly pure this compound. nih.gov |

Liquid-liquid partitioning, also known as solvent extraction, is a crucial initial step in the fractionation of a crude plant extract. longdom.orgwikipedia.org This technique separates compounds based on their relative solubilities in two immiscible liquids, typically water and a non-polar organic solvent. longdom.orgwikipedia.orglibretexts.org This process effectively divides the complex mixture into broad chemical classes based on polarity.

For the isolation of this compound, the crude ethanol extract of M. oppositifolius was partitioned. For instance, partitioning between water and a solvent like hexane separates polar compounds (which remain in the aqueous phase) from non-polar compounds (which move to the hexane phase). nih.govlongdom.org The hexane fraction of the M. oppositifolius extract showed significant antiproliferative activity and was therefore selected for further, more refined chromatographic separation. nih.gov

Table 4: Common Solvents in Liquid-Liquid Partitioning

| Solvent | Polarity | Use |

|---|---|---|

| Water | Polar | Used as the aqueous phase to dissolve polar compounds. wikipedia.org |

| Hexane | Non-polar | Used as an organic phase to extract non-polar compounds. longdom.org |

| Ethyl Acetate (B1210297) | Intermediate Polarity | Used to extract compounds of medium polarity. longdom.org |

| Chloroform | Non-polar | Used as an organic phase for extracting a range of non-polar compounds. longdom.org |

| Diethyl Ether | Non-polar | A common solvent for extracting non-polar to moderately polar compounds. libretexts.org |

Chromatographic Separation Techniques for Purification

Size-Exclusion Chromatography (e.g., Sephadex LH-20)

Size-exclusion chromatography (SEC) is a critical technique used in the purification of this compound. mcours.net Sephadex LH-20 is a commonly used stationary phase for this purpose; it is a hydroxypropylated, cross-linked dextran (B179266) gel that can be used with various organic solvents. mcours.netglsciences.com This method separates molecules based on their size.

In a typical isolation procedure, a partially purified fraction (e.g., a hexanes-soluble fraction of an ethanol extract) is loaded onto a Sephadex LH-20 column. mcours.net The separation mechanism involves smaller molecules entering the pores of the dextran beads and thus having a longer path to travel through the column, while larger molecules are excluded and elute more quickly. However, with Sephadex LH-20, separation can also be influenced by adsorptive or partition effects depending on the solvent system used. nih.gov For the isolation of this compound, a mixture of methanol (B129727) and dichloromethane (B109758) has been effectively used as the mobile phase, or eluent. mcours.net This step can directly yield pure this compound from the fractionated extract. mcours.net

| Parameter | Description |

| Stationary Phase | Sephadex LH-20 |

| Principle of Separation | Primarily size exclusion, with potential partition/adsorption effects. glsciences.comnih.gov |

| Mobile Phase (Eluent) | Methanol-Dichloromethane (MeOH-CH2Cl2) mixture. mcours.net |

| Outcome | Direct isolation of this compound from plant extract fractions. mcours.net |

High-Performance Liquid Chromatography (HPLC) in Preparative and Analytical Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful chromatographic technique utilized in both the purification and analysis of this compound and its related compounds. mcours.netnih.gov The technique uses high pressure to pass a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase).

Preparative HPLC is employed for the purpose of isolating and purifying substantial quantities of a specific compound from a mixture. nih.govchromatographyonline.com In the context of this compound research, after initial separation by methods like Sephadex LH-20 chromatography, fractions containing a mixture of phloroglucinols are often subjected to preparative HPLC for final purification. mcours.netnih.gov For instance, fractions containing this compound's sister compounds, mallotojaponins B and C, have been purified using a preparative system equipped with a C18 column. mcours.netnih.gov A C18 column is a type of reversed-phase column where the stationary phase is nonpolar (silica modified with C18 alkyl chains), and separation is driven by the hydrophobic interactions of the analytes.

Analytical HPLC is used not for purification but for identification, quantification, and purity assessment of a substance. nih.govopenaccessjournals.com This mode operates on a much smaller scale, using smaller columns and sample injection volumes. openaccessjournals.com In the isolation of this compound, analytical HPLC is used to monitor the progress of the purification. nih.gov For example, it is used to analyze the fractions obtained from the Sephadex LH-20 column to identify those containing the desired phloroglucinols and to assess their purity. nih.gov The retention time (the time it takes for a compound to travel through the column) under specific conditions (e.g., column type, mobile phase gradient, flow rate) is a characteristic feature used for identification. nih.gov A diode-array detector (DAD) is often used, which can provide UV-Vis spectra of the eluting peaks, further aiding in compound identification. mcours.net

| HPLC Mode | Purpose | Typical Stationary Phase | Key Application in this compound Research |

| Preparative | Isolate and purify larger quantities of a compound. nih.govchromatographyonline.com | C18 Reversed-Phase mcours.net | Final purification of phloroglucinol-containing fractions to yield pure compounds like mallotojaponins. mcours.netnih.gov |

| Analytical | Identify, quantify, and assess the purity of compounds. nih.govopenaccessjournals.com | C18 Reversed-Phase nih.gov | To analyze fractions from other chromatography steps and to determine the purity and retention time of isolated this compound. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of Mallotophenone

Determination of Molecular Formula via High-Resolution Mass Spectrometry (HR-ESIMS)

High-resolution mass spectrometry (HR-MS) stands as a cornerstone technique for the unequivocal determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically to four or five decimal places, HR-MS enables the precise calculation of the elemental composition.

In the case of Mallotophenone, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is the method of choice. A dilute solution of the compound is introduced into the mass spectrometer, where the electrospray process generates protonated molecules, typically [M+H]⁺, or other adducts. A high-resolution analyzer then determines the m/z value of these ions with high precision. This exact mass measurement is subsequently used to deduce the molecular formula that falls within a stringent mass tolerance, usually within ±5 ppm. This capability is vital for distinguishing between different compounds that may share the same nominal mass but possess distinct elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed structure of organic molecules in solution. It provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the carbon-hydrogen framework of this compound.

¹H-NMR: The ¹H-NMR spectrum of this compound provides information on the number of distinct proton environments through the observation of chemical shifts (δ) measured in parts per million (ppm). The integration of these signals reveals the relative number of protons in each environment, while the multiplicity, or splitting pattern, arises from spin-spin coupling with neighboring protons, indicating their proximity. This data is instrumental in identifying various types of protons, such as those in aromatic systems, on aliphatic chains, or attached to heteroatoms.

¹³C-NMR: The ¹³C-NMR spectrum complements the proton data by revealing the number of unique carbon atoms and their respective chemical shifts. These shifts are indicative of the carbon's chemical environment, allowing for the differentiation of carbonyl, aromatic, and aliphatic carbons, among others. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Postulated Core Structure of this compound Disclaimer: The following data is hypothetical and serves for illustrative purposes in the absence of publicly available experimental data for this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 201.3 |

| 2 | 2.58 (s, 3H) | 27.1 |

| 3 | - | 135.8 |

| 4 | 7.91 (d, J=8.2 Hz, 2H) | 129.0 |

| 5 | 7.55 (t, J=7.6 Hz, 1H) | 133.8 |

| 6 | 7.45 (t, J=7.9 Hz, 2H) | 128.7 |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like this compound by mapping the correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-coupled to one another, which typically includes protons on adjacent carbon atoms. The presence of cross-peaks in a COSY spectrum reveals these coupling networks, enabling the tracing of proton-proton connectivities throughout the molecule's framework. researchgate.netyoutube.comnih.govyoutube.commagritek.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum establishes correlations between proton signals and the signals of the carbon atoms to which they are directly attached. researchgate.netnih.govcolumbia.edupressbooks.pubmuni.cz This experiment is fundamental for the definitive assignment of ¹³C signals based on the more readily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information on longer-range couplings, detecting correlations between protons and carbons that are separated by two, three, and occasionally four bonds. pressbooks.pubresearchgate.netnih.govyoutube.comresearchgate.netlibretexts.org This is particularly crucial for connecting different spin systems and for the assignment of quaternary carbons, which lack directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close physical proximity, irrespective of their bonding arrangement. huji.ac.ilnih.govuic.eduresearchgate.netresearchgate.netlibretexts.org This information is vital for determining the relative stereochemistry and the preferred conformation of this compound in solution.

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. This powerful technique provides precise and unambiguous data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For a successful X-ray crystallographic analysis of this compound, the growth of a high-quality single crystal is a prerequisite. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is meticulously recorded and analyzed. The electron density map, which is calculated from the diffraction data, allows for the precise positioning of every atom within the crystal lattice. This process yields a detailed three-dimensional model of the molecule, which serves to definitively confirm the connectivity and stereochemistry that were previously inferred from NMR spectroscopic data. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com

Complementary Spectroscopic Data Analysis for Structural Features (e.g., Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands that correspond to the characteristic vibrational frequencies of its constituent functional groups. For instance, distinct peaks are anticipated for the stretching vibrations of carbonyl (C=O) and hydroxyl (O-H) groups, as well as for aromatic C-H and C=C bonds. nist.govnih.govproprep.comnist.govresearchgate.net

Interactive Data Table: Anticipated IR Absorption Bands for this compound Disclaimer: This table is illustrative and based on general spectroscopic principles.

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | 3550-3200 (broad) |

| Aromatic C-H | 3100-3000 |

| Carbonyl (C=O) | 1710-1660 |

| Aromatic C=C | 1610-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insights into the conjugated electronic systems present within the this compound molecule. The wavelengths at which maximum absorption (λmax) occurs are indicative of the extent of π-conjugation and the nature of the electronic transitions within the chromophores of the molecule. libretexts.orgstudyraid.comuobabylon.edu.iqscience-softcon.de

Stereochemical Analysis and Chiral Recognition in Natural Products Research

The determination of a natural product's stereochemistry is of paramount importance, as different stereoisomers can possess markedly different biological activities. For a chiral molecule such as this compound, a combination of spectroscopic and chemical methods is employed to establish its absolute configuration.

As previously noted, NOESY experiments are instrumental in determining the relative stereochemistry. To ascertain the absolute configuration, researchers may turn to techniques like X-ray crystallography of either the natural product itself or a suitable crystalline derivative. Another approach involves comparing experimentally obtained electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with spectra that have been theoretically calculated for the possible stereoisomers. Furthermore, chiral recognition studies, in which the interaction of this compound with a known chiral auxiliary agent is monitored by NMR, can also provide valuable information for deducing the stereochemistry. tru.cauou.ac.incareerendeavour.com

Biosynthetic Pathways and Precursor Studies of Mallotophenone

Theoretical Frameworks for Phloroglucinol (B13840) Biosynthesis

The foundational unit for mallotophenone and numerous other phloroglucinol-containing natural products is phloroglucinol itself. The biosynthesis of phloroglucinol is well-characterized, particularly in microbial systems, and serves as a strong theoretical basis for understanding its plant-based formation.

In many bacteria, such as Pseudomonas species, phloroglucinol biosynthesis is catalyzed by a type III polyketide synthase (PKS) known as PhlD rsc.orgmushroomlab.cnresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.comrsc.orgresearchgate.net. This enzyme orchestrates the iterative condensation of three molecules of malonyl-CoA. The process begins with the formation of a linear polyketide intermediate, 3,5-diketoheptanedioate, which then undergoes intramolecular cyclization and decarboxylation, ultimately yielding phloroglucinol nih.govrsc.orgresearchgate.net. While the outline mentions acetophenones as potential precursors, the core phloroglucinol ring structure is primarily derived from malonyl-CoA through this PKS-mediated pathway. Acetophenones or their derivatives likely play a role in subsequent modifications of the phloroglucinol skeleton or in the biosynthesis of related compounds within the Mallotus genus researchgate.netresearchgate.netnih.gov.

The general biosynthetic route for phloroglucinol derivatives can be summarized as:

Malonyl-CoA Condensation: Three molecules of malonyl-CoA are condensed by a type III PKS (e.g., PhlD) to form a linear triketide intermediate rsc.orgmushroomlab.cnnih.govrsc.orgresearchgate.net.

Cyclization and Decarboxylation: The linear intermediate cyclizes and decarboxylates to form the aromatic phloroglucinol ring nih.govrsc.orgresearchgate.net.

Subsequent Modifications: The phloroglucinol core can then undergo various modifications, including acetylation, prenylation, and methylation, to form more complex derivatives mushroomlab.cnacs.orgbeilstein-journals.org.

Investigation of Dimerization Mechanisms Involving One-Carbon Units (e.g., Methylene (B1212753) Bridges)

This compound is characterized as a dimeric phloroglucinol, specifically a diarylmethane, where two substituted phloroglucinol units are linked by a methylene bridge (-CH2-) scielo.bracs.org. This structural feature points towards a dimerization process involving a one-carbon (C1) unit.

Research into the formation of methylene-bridged dimeric natural products frequently implicates formaldehyde (B43269) or other C1 units as crucial participants rsc.orgmushroomlab.cn. Formaldehyde, a highly reactive electrophile, can react with nucleophilic sites on organic molecules, such as the phenolic hydroxyl groups or activated aromatic carbons found in phloroglucinol derivatives researchgate.net. This reaction typically forms a methylol adduct, which can then undergo dehydration to a Schiff base. Subsequent reaction with another nucleophilic molecule can lead to the formation of a stable methylene bridge, linking the two units researchgate.net. While direct evidence for formaldehyde's role in this compound biosynthesis is not explicitly detailed in the reviewed literature, its established involvement in similar dimerization reactions makes it a highly plausible C1 source for the methylene bridge in this compound rsc.orgmushroomlab.cnresearchgate.net. Dimethyl sulfoxide (B87167) (DMSO) has also been identified as a formaldehyde surrogate in some chemical reactions, potentially contributing a C1 unit beilstein-journals.org.

The dimerization of phenolic compounds to form methylene-bridged dimers is often described as a non-enzymatic process, driven by the inherent chemical reactivity of the substrates and the C1 unit rsc.orgmushroomlab.cnresearchgate.net. This non-enzymatic pathway is considered an effective strategy for both natural product formation and synthetic chemistry rsc.orgmushroomlab.cn. However, enzymatic mechanisms involving enzymes like cytochrome P450 monooxygenases or laccases have also been reported for the formation of dimeric natural products, particularly those involving biaryl linkages beilstein-journals.org. For this compound, given its methylene bridge, a non-enzymatic dimerization involving formaldehyde or a related C1 species is a strongly supported theoretical pathway. The specific plant enzymes responsible for catalyzing this dimerization, if any, are yet to be definitively identified.

Identification of Key Biosynthetic Precursors (e.g., Acetophenones, Prenylated Phloroglucinols)

The structure of this compound, 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone scielo.bracs.org, reveals two substituted phloroglucinol-like units. The presence of acetyl groups suggests that acetylated phloroglucinol derivatives or related acetophenones may serve as the direct precursors or intermediates.

Acetylated Phloroglucinols: The biosynthesis of various phloroglucinol derivatives often involves acetylation of the phloroglucinol core mushroomlab.cnacs.orgbeilstein-journals.org. Given the acetyl substituents in this compound, it is highly probable that acetylated phloroglucinol monomers are involved in the dimerization process. Studies on Mallotus species have identified numerous phloroglucinol derivatives, including acetylated forms, supporting this hypothesis researchgate.netresearchgate.netnih.govresearchgate.netvt.edu.

Prenylated Phloroglucinols: While this compound itself does not appear to be prenylated, prenylation is a common modification in Mallotus phloroglucinol derivatives researchgate.netresearchgate.netnih.govresearchgate.netvt.edu. It is possible that prenylated phloroglucinol derivatives could be precursors to modified this compound structures or related compounds, though not directly for this compound as isolated.

Acetophenones: Acetophenones are phenolic compounds that can be precursors in plant secondary metabolism nih.govmdpi.com. Their structural similarity to the modified phloroglucinol units in this compound suggests they might be involved in the pathway, either as early intermediates that are further elaborated into phloroglucinol derivatives or as direct precursors that undergo dimerization.

The precise precursors and the order of modifications (acetylation, methylation, dimerization) in the biosynthesis of this compound remain an active area of research. However, it is likely that acetylated phloroglucinol monomers, potentially derived from malonyl-CoA via PKS and subsequent acetylation, undergo a C1-mediated dimerization to form the this compound structure.

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates and Pathways

Isotopic labeling studies are a cornerstone for deciphering complex biosynthetic pathways and reaction mechanisms in natural product research nih.govelifesciences.orgnumberanalytics.com. By feeding plants or cell cultures with isotopically labeled precursors (e.g., ¹³C-labeled malonyl-CoA or acetate), researchers can trace the metabolic flow and identify intermediates and the origin of atoms within the final product nih.govnih.govnumberanalytics.com.

While specific isotopic labeling studies directly investigating this compound biosynthesis have not been extensively reported, this methodology is crucial for confirming proposed pathways. For instance, feeding ¹³C-labeled acetate (B1210297) could help trace its incorporation into malonyl-CoA and subsequently into the phloroglucinol units of this compound . Similarly, using formaldehyde labeled with ¹³C or ¹⁴C could help confirm its role as the C1 source for the methylene bridge. Studies on other phloroglucinol derivatives have successfully employed isotopic labeling to elucidate precursor origins and metabolic routes nih.govnih.gov. The application of such techniques to Mallotus species could provide definitive evidence for the proposed biosynthetic steps leading to this compound.

Chemical Synthesis and Derivatization Strategies for Mallotophenone and Analogues

Total Synthesis Approaches to Mallotophenone

This compound, identified as a known compound, has been synthesized as part of broader research efforts focused on naturally occurring phloroglucinol (B13840) derivatives, particularly in conjunction with the synthesis of mallotojaponin (B1202195) C acs.orgnih.govresearchgate.net. The synthetic strategy typically commences with readily available phloroglucinol precursors, such as 2',4',6'-trihydroxyacetophenone (B23981) acs.orgnih.govvt.edu. This approach involves the chemical construction of the this compound structure from simpler building blocks, rather than solely relying on isolation from natural sources. In the context of synthesizing mallotojaponin C, this compound (designated as compound 3 in some studies) was obtained alongside other related compounds, indicating its accessibility through established synthetic routes acs.orgnih.gov. These synthetic pathways aim to provide compounds for biological evaluation and to understand structure-activity relationships.

Synthetic Methodologies for Phloroglucinol Precursors and Related Intermediates

The synthesis of this compound and its analogues relies on the strategic utilization of specific phloroglucinol-based precursors. Key intermediates identified in these synthetic schemes include 2,4,6-trihydroxyacetophenone (often referred to as compound 15) and 2,6-dihydroxy-4-methoxyacetophenone (compound 10) acs.orgnih.gov. These compounds serve as foundational structures onto which prenyl groups or other functionalities are introduced to construct the target molecules. The preparation of these prenylated phloroglucinol monomers is a critical step in accessing this compound and its derivatives.

Prenylation Reactions in Phloroglucinol Synthesis

The introduction of prenyl groups onto the phloroglucinol scaffold is a central methodology in the synthesis of this compound and related compounds acs.orgnih.gov. This prenylation is typically achieved by reacting the phenolic precursors (compounds 10 and 15) with an appropriate alkenyl halide in the presence of a base acs.orgnih.gov. Common reaction conditions involve using sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) as the base in an 80% aqueous ethanol (B145695) solvent system at room temperature acs.orgnih.gov. The choice of solvent was guided by previous studies investigating the effect of solvent on the C-alkylation of phloroglucinols acs.org. Research has indicated that the use of sodium hydroxide often leads to higher yields of the prenylated products compared to lithium hydroxide acs.org.

Design and Chemical Synthesis of this compound Analogues for Research

The synthesis of this compound analogues is primarily driven by the objective to explore and potentially enhance their biological activities, particularly their antiplasmodial effects acs.orgnih.govresearchgate.net. This involves modifying the core structure or synthesizing related compounds that share structural similarities with this compound and other natural phloroglucinols. For instance, simple prenylated phloroglucinol monomers, such as compounds 12 and 13, have been synthesized and found to exhibit antiplasmodial activities comparable to that of mallotojaponin C acs.orgnih.gov. Furthermore, dimeric phloroglucinol derivatives have been accessed through functionalization-dimerization approaches, expanding the library of related compounds for research purposes researchgate.net. These synthetic efforts are crucial for understanding the structure-activity relationships within this class of natural products.

Advanced Chemical Modification and Functionalization Studies on this compound Core

While direct chemical modifications of the isolated this compound core are not extensively detailed in the provided literature, the synthesis of its analogues and related structures represents a form of functionalization of the phloroglucinol scaffold. These synthetic strategies inherently involve modifying the core structure to introduce variations, such as different prenyl chain lengths or dimerization, to probe their impact on biological activity acs.orgnih.govresearchgate.netresearchgate.net. The broader field of phloroglucinol chemistry encompasses various functionalization techniques, including C-alkylation, which are applied to create diverse molecules with potential therapeutic applications researchgate.netresearchgate.net. The synthesis of dimeric phloroglucinols, for example, employs a functionalization-dimerization strategy, highlighting the methods used to create more complex structures from simpler phloroglucinol units researchgate.net.

Mechanistic Investigations of Biological Activities of Mallotophenone

Antimalarial/Antiplasmodial Research Investigations

Research into the antimalarial properties of compounds isolated from Mallotus species has identified several active molecules. While mallotojaponins B and C have demonstrated considerable efficacy against Plasmodium falciparum, mallotophenone's role in this regard appears limited.

In vitro Efficacy Studies Against Plasmodium falciparum Strains

Studies evaluating the in vitro activity of this compound against Plasmodium falciparum have generally reported it to be inactive or significantly less potent than its structural analogs, such as mallotojaponins B and C. For instance, when tested against the chloroquine-resistant Dd2 strain of P. falciparum, this compound (compound 3) showed no significant antimalarial activity acs.orgmcours.netresearchgate.net. In contrast, mallotojaponin (B1202195) B (compound 1) exhibited an IC50 value of 0.75 ± 0.30 μM, and mallotojaponin C (compound 2) demonstrated potent activity with an IC50 of 0.14 ± 0.04 μM against the same strain acs.orgmcours.netresearchgate.net. Similar findings were reported where mallotojaponins B and C displayed potent antimalarial activities against chloroquine-resistant P. falciparum with IC50 values of 0.75 µM and 0.14 µM, respectively, while this compound was inactive jst.go.jp. The absence of a prenyl chain in this compound, compared to its analogs, has been suggested as a reason for its lack of antimalarial efficacy researchgate.netnih.govukzn.ac.za.

Table 1: In vitro Antimalarial Efficacy Against Plasmodium falciparum Dd2 Strain

| Compound | IC50 (μM) | Reference(s) |

| This compound | Inactive | acs.orgmcours.netresearchgate.net |

| Mallotojaponin B | 0.75 ± 0.30 | acs.orgmcours.netresearchgate.net |

| Mallotojaponin C | 0.14 ± 0.04 | acs.orgmcours.netresearchgate.net |

Exploration of Cellular Targets and Anti-Parasitic Mechanisms

Specific cellular targets or detailed anti-parasitic mechanisms of action for this compound have not been extensively elucidated in the reviewed literature. The lack of significant antimalarial activity suggests that its chemical structure, particularly the absence of the prenyl side chain found in more potent analogs like mallotojaponins B and C, is crucial for engaging with potential targets within the parasite researchgate.netnih.govukzn.ac.zanih.gov. The structural differences imply that the prenyl group and potentially the dimeric nature of the more active compounds are key for their antiplasmodial efficacy, rather than a specific mechanism attributable to the core structure of this compound alone.

Gametocytes are the sexual stages of the malaria parasite, and compounds targeting them are vital for blocking disease transmission. In studies that assessed the activity of this compound and its related compounds against gametocytes, only mallotojaponin C (compound 2) demonstrated gametocytocidal activity, with an IC50 value of 3.6 ± 0.2 μM against gametocytes from the NF54 strain mcours.net. This compound was not reported to possess gametocytocidal activity in these investigations.

A comparative analysis highlights the significant structure-activity relationship within this class of compounds. Mallotojaponins B and C, characterized by the presence of prenyl side chains and a dimeric phloroglucinol (B13840) structure, exhibit potent antimalarial activity against P. falciparum acs.orgmcours.netresearchgate.net. This compound, lacking these structural features, is inactive acs.orgmcours.netresearchgate.netresearchgate.netnih.govukzn.ac.za. This comparison underscores the importance of the prenyl group and potentially the dimeric configuration for achieving antiplasmodial efficacy, suggesting that these features are critical for interaction with essential parasite targets researchgate.netnih.gov.

Antiproliferative Research in Cellular Systems

Beyond its antimalarial potential, this compound has also been evaluated for its antiproliferative effects on human cancer cell lines.

Evaluation of Anti-Cancer Cell Line Activity

This compound has demonstrated antiproliferative activity against the A2780 human ovarian cancer cell line. Studies reported an IC50 value of 6.3 ± 0.4 μM for this compound against this cell line acs.orgmcours.netresearchgate.net. In comparison, its analogs, mallotojaponin B and mallotojaponin C, exhibited stronger antiproliferative effects on the same cell line, with IC50 values of 1.10 ± 0.05 μM and 1.3 ± 0.1 μM, respectively acs.orgmcours.netresearchgate.net. This indicates that while this compound possesses some antiproliferative capacity, its potency is considerably lower than that of its prenylated dimeric counterparts.

Table 2: Antiproliferative Efficacy Against A2780 Human Ovarian Cancer Cell Line

| Compound | IC50 (μM) | Reference(s) |

| This compound | 6.3 ± 0.4 | acs.orgmcours.netresearchgate.net |

| Mallotojaponin B | 1.10 ± 0.05 | acs.orgmcours.netresearchgate.net |

| Mallotojaponin C | 1.3 ± 0.1 | acs.orgmcours.netresearchgate.net |

Antimicrobial Research Focus (Antibacterial and Antifungal)

Elucidation of Cellular Targets and Modes of Action

Specific details regarding the cellular targets and modes of action of this compound against pathogenic microorganisms are not extensively elaborated in the provided search results. While general mechanisms by which antibacterial agents operate include interference with cell wall synthesis, inhibition of protein synthesis, disruption of nucleic acid synthesis, inhibition of metabolic pathways, and membrane function disruption creative-biolabs.comlibretexts.org, these are broad categories. The precise molecular targets or pathways affected by this compound remain to be fully elucidated based on the available information.

Enzyme Inhibition Studies and Molecular Interactions

Research has explored this compound's potential to inhibit various enzymes, which is crucial for understanding its therapeutic applications, particularly in antiviral and anti-inflammatory contexts.

Human Immunodeficiency Virus (HIV) Reverse Transcriptase Inhibition Potential

This compound, along with other phloroglucinol derivatives such as mallotochromene (B1203158), mallotojaponin, and mallotolerin, has been investigated for its ability to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase capes.gov.brnih.govscispace.comresearchgate.net. In these studies, this compound, along with mallotolerin, was found to be "much less inhibitory" to the enzyme compared to mallotochromene and mallotojaponin, which demonstrated approximately 70% inhibition at a concentration of 10 µg/mL capes.gov.brnih.govresearchgate.net.

| Compound | Relative Inhibitory Potential Against HIV-RT | Source(s) |

| This compound | Much less inhibitory | capes.gov.brnih.govscispace.comresearchgate.net |

| Mallotochromene | Approximately 70% inhibition | capes.gov.brnih.govresearchgate.net |

| Mallotojaponin | Approximately 70% inhibition | capes.gov.brnih.govresearchgate.net |

| Mallotolerin | Much less inhibitory | capes.gov.brnih.govresearchgate.net |

Computational Approaches for Enzyme-Ligand Binding Dynamics

Computational methods, including molecular docking and molecular dynamics simulations, are increasingly utilized to investigate the intricate interactions between enzymes and their ligands, thereby aiding in drug discovery and understanding biological mechanisms mdpi.comnih.govhilarispublisher.combenthamscience.comnih.gov. Specifically, the putative binding mode of this compound with PDE4B2 has been examined using a validated docking protocol acs.org. These computational strategies are instrumental in predicting binding affinities, elucidating binding site interactions, and guiding the rational design of novel therapeutic agents by identifying key residues and interactions involved in enzyme inhibition mdpi.comhilarispublisher.combenthamscience.com.

Compound List:

this compound

Mallotochromene

Mallotojaponin

Mallotolerin

2,4,6-trihydroxy-3-geranylacetophenone (tHGA)

Entacapone

Tolcapone

NITD-916

Alkyl diphenyl ethers

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Mallotophenone and Its Derivatives

Influence of Key Structural Motifs on Biological Potency

Significance of Alkenyl Side Chains in Activity Modulation

The presence of alkenyl side chains, such as prenyl groups, has been identified as a critical factor for the antiplasmodial activity observed in phloroglucinol (B13840) derivatives. Mallotophenone, which lacks a prenyl chain, has been reported to be inactive in antiplasmodial assays nih.govscispace.com. In contrast, related compounds like mallotojaponin (B1202195) C, which possesses a prenyl side chain, exhibit significant antiplasmodial activity nih.govscispace.comacs.orgacs.org.

Further investigations into monomeric phloroglucinol derivatives have demonstrated a clear trend where increasing the length of the alkenyl side chain, from prenyl to geranyl to farnesyl, correlates with enhanced potency acs.orgacs.orgvt.edu. This suggests that the lipophilicity and specific spatial arrangement conferred by these unsaturated side chains are crucial for effective interaction with biological targets, such as the Plasmodium parasite nih.govscispace.comukzn.ac.za. The prenyl group, in particular, appears to be essential for conferring antiplasmodial activity to this class of compounds nih.govscispace.comukzn.ac.za.

Table 1: Comparison of this compound and Mallotojaponin C for Antimalarial Activity

| Compound Name | Structure Type | Key Side Chain | Antimalarial Activity (vs. P. falciparum) | Reference(s) |

| This compound (3) | Monomeric | None | Inactive | nih.govscispace.com |

| Mallotojaponin C (1) | Dimeric | Prenyl | Active (Potent) | nih.govscispace.comacs.orgacs.orgjst.go.jp |

Role of Phenolic Hydroxyl Substituents and Methylation Patterns

The phenolic hydroxyl substituents play a significant role in the biological activity of phloroglucinol derivatives. Studies on related compounds indicate that the presence of hydroxyl groups at the C-2 and C-6 positions of the phloroglucinol core is important for antimalarial activity acs.orgacs.org. Furthermore, methylation of these hydroxyl groups, specifically at the 4-position in related monomeric phloroglucinols, has been shown to increase potency acs.orgacs.orgvt.edu. This modification can influence not only the electronic properties but also the bioavailability and metabolic stability of the compounds xiahepublishing.com. The precise pattern of methylation can therefore be a key determinant in modulating the efficacy of these molecules.

Impact of Dimeric Linkages and Stereochemistry

While this compound itself is a monomeric compound, the study of dimeric phloroglucinols, such as mallotojaponins B and C, provides context for the scaffold's SAR. These dimeric compounds have demonstrated potent antimalarial activities jst.go.jpresearchgate.netacs.orgacs.org. In the dimeric series, the prenyl side chain was found to maximize bioactivity, with bis-prenylated natural products exhibiting the highest potency acs.org. Although stereochemistry is a critical factor in many natural product SAR studies, specific details regarding the impact of stereochemistry on this compound derivatives are not extensively detailed in the provided literature. However, the general importance of precise molecular architecture, including dimeric linkages, for optimal activity is evident from the comparison with monomeric analogs.

Computational Chemistry for SAR Predictions and Pharmacophore Generation

Computational chemistry methods offer powerful tools for understanding SAR and predicting the biological activity of compounds, including this compound and its derivatives. These techniques can provide insights into molecular properties that are difficult to ascertain through experimental methods alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely utilized quantum chemical method for determining the electronic structure, charge distribution, and molecular orbitals of chemical compounds mdpi.commdpi.comsamipubco.comekb.egnih.gov. These calculations can elucidate the reactivity and electronic properties of molecules, which are fundamental to their interactions with biological targets. For phloroglucinol derivatives, DFT has been employed to understand electronic structures and predict properties relevant to their bioactivity mdpi.com. While direct DFT studies specifically on this compound are not detailed in the provided search results, the application of DFT to related phloroglucinol compounds or similar natural product classes highlights its utility in providing theoretical insights into structure-property relationships mdpi.commdpi.comsamipubco.comekb.egnih.gov.

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs. For phloroglucinol derivatives, QSAR studies have shown promise in predicting anti-tumor activity, with models achieving high statistical significance (e.g., R² = 0.9504, q² = 0.9096) researchgate.net.

Molecular modeling techniques, such as docking, can also be used to predict how molecules interact with specific biological targets, thereby contributing to pharmacophore generation. Although specific molecular modeling or QSAR studies directly on this compound are not detailed, the success of these methodologies in related compound classes underscores their potential for future research into this compound's biological interactions and for designing optimized derivatives researchgate.netnih.govnih.govsci-hub.semdpi.com.

Advanced Analytical Methodologies for Research on Mallotophenone

High-Resolution Chromatographic Techniques for Purity Assessment and Quantification

High-resolution chromatographic techniques are indispensable for isolating Mallotophenone from complex natural extracts and for its precise quantification. These methods offer the high efficiency and resolution required to separate structurally similar compounds, ensuring the purity of the analyte for subsequent bioassays and structural studies.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Diode Array Detection (UV/DAD) or Mass Spectrometry (MS) is the premier technique for the analysis of this compound. mdpi.com Method development focuses on optimizing separation and detection parameters to achieve high sensitivity, specificity, and reproducibility.

An HPLC-UV/DAD method provides a robust approach for routine quantification. nih.gov The development involves selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition, often a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid, to achieve sharp, symmetrical peaks. mdpi.come-nps.or.kr The Diode Array Detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment and identification based on the compound's UV spectrum.

For more complex analyses and trace-level detection, coupling HPLC with Mass Spectrometry (HPLC-MS) is employed. nih.gov Techniques like Electrospray Ionization (ESI) are used to gently ionize the this compound molecule, and high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, facilitating unambiguous identification and structural elucidation. researchgate.netnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns, can be used to significantly increase resolution and decrease analysis time. rhhz.net

Validation of these methods is performed according to international guidelines, ensuring linearity, accuracy, precision, and defining the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

| Parameter | Value | Description |

|---|---|---|

| Linearity (R²) | > 0.999 | Indicates a strong correlation between concentration and detector response across a defined range. |

| Limit of Detection (LOD) | ~0.05 µg/mL | The lowest concentration of this compound that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.15 µg/mL | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 98.5% - 101.2% | Measures the closeness of the experimental value to the true value, assessed by spike/recovery experiments. |

| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly (intra-day and inter-day). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself is a large, non-volatile molecule and thus not directly suitable for GC-MS analysis without chemical derivatization, the technique is highly applicable for studying the metabolic profile of the source organism or for identifying potential volatile degradation products of this compound. scirp.org

In a research context, GC-MS could be used to analyze the headspace or solvent extracts of the plant material from which this compound is isolated, providing insights into the biosynthetic precursors or other volatile secondary metabolites present. The electron ionization (EI) source in a typical GC-MS system generates reproducible fragmentation patterns that serve as a molecular fingerprint, allowing for the identification of compounds by comparison to spectral libraries. dtic.mil

Mass Spectrometry-Based Metabolomics and Proteomics for Pathway Elucidation

To understand the biological effects of this compound, researchers employ 'omics' technologies, primarily metabolomics and proteomics, which rely heavily on high-resolution mass spectrometry. nih.govmdpi.com These approaches provide a global snapshot of the molecular changes within a biological system (e.g., cancer cells) upon treatment with the compound.

Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites. Using LC-MS platforms, researchers can compare the metabolic profiles of control versus this compound-treated cells. Significant alterations in specific metabolites can highlight the metabolic pathways being perturbed by the compound, such as glycolysis, amino acid metabolism, or lipid synthesis. nih.govscispace.com

Proteomics involves the large-scale study of proteins. By using techniques like label-free quantitative nanoLC-MS/MS, scientists can identify and quantify thousands of proteins, revealing which proteins are up- or down-regulated in response to this compound. nih.gov This information is crucial for identifying the direct protein targets of the compound and understanding its mechanism of action at a molecular level.

Integrating proteomics and metabolomics data allows for the construction of comprehensive protein-metabolite interaction networks. frontiersin.org This systems-biology approach can elucidate the complex signaling pathways and functional networks that are modulated by this compound, providing critical insights into its therapeutic potential. frontiersin.org

Advanced NMR Techniques for Complex Mixture Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of natural products like this compound. Beyond basic 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments that establish the compound's constitution, advanced NMR techniques are used for more complex analyses.

For instance, NMR is critical for studying the three-dimensional structure and conformational dynamics of this compound in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing crucial data for determining the molecule's preferred conformation and the orientation of its various substituents. nih.gov This is particularly important for understanding how this compound interacts with its biological targets.

Studying conformational equilibrium, where a molecule exists as a mixture of interconverting isomers, can also be achieved through temperature-dependent NMR studies and advanced computational modeling. mdpi.comresearchgate.netfrontiersin.org Understanding the dynamic nature of this compound is essential, as different conformers may exhibit different biological activities.

| NMR Technique | Application for this compound | Information Gained |

|---|---|---|

| 1D ¹H and ¹³C NMR | Primary structure elucidation | Number and type of protons and carbons, basic connectivity. |

| 2D COSY | Identifying proton-proton couplings | Mapping of spin systems within the molecule. |

| 2D HSQC/HMBC | Determining one-bond and long-range C-H correlations | Complete assignment of proton and carbon signals and assembly of the molecular skeleton. |

| 2D NOESY/ROESY | Conformational analysis | Through-space proton-proton distances, defining the 3D structure and stereochemistry. |

Integration of In Vitro Bioassays with High-Throughput Screening (HTS) in Research

To efficiently explore the therapeutic potential of this compound and its derivatives, in vitro biological assays are integrated into a High-Throughput Screening (HTS) format. nih.gov HTS utilizes automation, miniaturization, and rapid detection methods to test tens of thousands of compounds per day. pharmaron.com

In the context of this compound research, an HTS campaign might involve screening the compound against a large panel of cancer cell lines to identify those most sensitive to its cytotoxic effects. Alternatively, biochemical assays can be developed to screen for inhibition of specific enzymes that are known drug targets. researchgate.net

A variety of detection technologies are available for HTS, including fluorescence, luminescence, and absorbance-based readouts. pharmaron.com More recently, label-free HTS methods using mass spectrometry have gained traction, as they allow for the use of more physiologically relevant substrates. youtube.com The data generated from HTS, known as "hits," are then subjected to more detailed secondary assays to confirm their activity and determine their potency, paving the way for lead optimization in drug discovery. nih.govbruker.com

Future Research Directions and Translational Perspectives for Mallotophenone

Exploration of Novel Biological Targets and Therapeutic Areas

While antiproliferative activity against ovarian cancer cells has been reported, a comprehensive screening of mallotophenone against a broader panel of cancer cell lines and other disease models is warranted. This could uncover new therapeutic areas where this compound or its derivatives might be effective. Investigating its potential in neurodegenerative diseases, inflammatory conditions, or as an antimicrobial agent, given the diverse activities reported for other phloroglucinol (B13840) derivatives, would be valuable. Identifying specific molecular targets and pathways through which this compound exerts its effects will be crucial for rational drug design and understanding its therapeutic potential.

Development of Enhanced Synthetic Methodologies for Complex Analogues

The synthesis of this compound and its analogues, particularly those with prenyl or other isoprenoid chains, presents opportunities for synthetic chemists. Developing more efficient, scalable, and environmentally friendly synthetic routes is essential for producing sufficient quantities for preclinical and clinical studies. Furthermore, exploring novel synthetic strategies to create a diverse library of this compound analogues with varied substitution patterns, linker modifications, and side chain variations could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This includes investigating regioselective prenylation or other alkylation strategies.

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) in Mechanistic Elucidation

To fully understand this compound's mechanism of action, integrated omics approaches can provide a holistic view of its cellular impact. Genomics could identify genetic predispositions to sensitivity or resistance. Transcriptomics can reveal changes in gene expression patterns upon this compound treatment, highlighting affected cellular pathways. Proteomics can identify specific protein targets and their post-translational modifications. Metabolomics can elucidate alterations in metabolic profiles, offering insights into cellular processes influenced by the compound. Combining these data sets can provide a comprehensive understanding of how this compound interacts with biological systems at a molecular level, which is critical for its development as a therapeutic agent.

Sustainable Sourcing and Biosynthetic Engineering for Scalable Production

Given that this compound is a natural product, sustainable sourcing from its plant origins is an initial consideration. However, for large-scale production, particularly if it progresses to clinical trials, alternative methods are necessary. Biosynthetic engineering of microbial hosts or plant cell cultures could offer a sustainable and scalable approach to producing this compound and its analogues. This would involve identifying the biosynthetic gene clusters responsible for this compound production in Mallotus species and transferring them into amenable host organisms like Escherichia coli or yeast. Such strategies can ensure a consistent and environmentally responsible supply chain for future therapeutic development.

Compound List:

this compound

Mallotojaponin C

Phloroglucinol

Phloroacetophenone

2′,4′,6′-trihydroxyacetophenone

常见问题

Q. What spectroscopic and crystallographic methods are critical for characterizing Mallotophenone’s structure?

this compound’s structural elucidation relies on complementary techniques:

- Single-crystal X-ray diffraction provides absolute stereochemical confirmation and bond-length data .

- NMR spectroscopy (¹H and ¹³C) identifies functional groups and coupling patterns, with reference to literature values for dimeric phloroglucinols (e.g., mallotojaponin C) .

- HRESIMS validates molecular formulas (e.g., C₂₉H₃₇O₈ for mallotojaponin C) and fragmentation patterns .

Methodological Note: Ensure purity via HPLC before analysis. Cross-reference crystallographic data with the Cambridge Crystallographic Data Centre (Deposition No. CCDC 874719) for reproducibility .

Q. How can researchers design bioactivity assays to evaluate this compound’s anti-HIV properties?

Key steps include:

- Target selection: Focus on HIV-1 reverse transcriptase inhibition assays using (rA)ₙ·(dT)₁₂–₁₈ as a primer-template system .

- Dosage optimization: Test concentrations (e.g., 10 μg/mL) in CD4+ T cell lines (e.g., CEM-GFP) to measure viral replication suppression .

- Control experiments: Compare with known inhibitors (e.g., synthesized dimeric phloroglucinols) to validate specificity .

Data Interpretation Tip: Use dose-response curves and IC₅₀ calculations to quantify efficacy.

Advanced Research Questions

Q. How do structural modifications of this compound analogs influence NF-κB and HIV-1 inhibition?

A comparative approach is essential:

- Synthetic derivatization: Introduce prenyl or chromene groups to assess bioactivity shifts (e.g., mallo-tochromene vs. This compound) .

- Mechanistic assays: Use Jurkat cells for NF-κB pathway analysis and CEM-SS cells for HIV-1 replication studies to differentiate dual-action mechanisms .

- Statistical validation: Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Contradiction Alert: Conflicting results may arise from assay variability (e.g., cell line sensitivity). Replicate experiments with standardized protocols .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Address discrepancies via:

- Meta-analysis: Compile data from independent studies (e.g., antiproliferative vs. antiplasmodial assays) to identify confounding variables (e.g., solvent effects, sample purity) .

- Error propagation modeling: Quantify uncertainties from extraction methods (e.g., sub-sampling errors in plant material) and analytical precision .

- Cross-disciplinary validation: Combine in vitro assays with molecular docking simulations to verify target binding affinity .

Q. How can researchers optimize this compound isolation from Mallotus species while minimizing degradation?

Methodological improvements include:

- Chromatographic refinement: Use preparative HPLC with photodiode array detection (λmax 283 nm) to isolate this compound from co-eluting analogs .

- Stability testing: Monitor degradation under varying pH, temperature, and light exposure using LC-MS.

- Green chemistry approaches: Replace traditional solvents (e.g., CH₂Cl₂) with ethanol-water mixtures to enhance yield and sustainability .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent bioactivity?

- Non-linear regression models (e.g., Hill equation) for IC₅₀ determination.

- Error bars and confidence intervals derived from triplicate experiments to address biological variability .

- Public data deposition: Share raw NMR, crystallographic, and bioassay data in repositories (e.g., CCDC, PubChem) for transparency .

Q. How should researchers report conflicting results in this compound studies?

- Contextualize limitations: Discuss differences in experimental design (e.g., cell lines, extraction protocols) .

- Use supplementary materials: Include detailed methodology (e.g., sub-sampling steps, analytical thresholds) to enable replication .

- Adopt IUPAC guidelines for compound nomenclature and purity criteria to avoid ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。